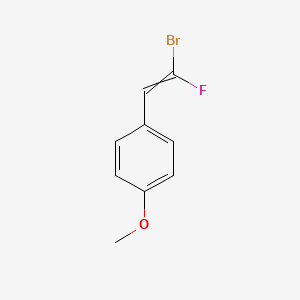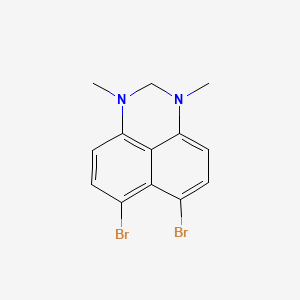
6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine is a heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their diverse biological activities and are often used as intermediates in organic synthesis. The presence of bromine atoms at positions 6 and 7, along with methyl groups at positions 1 and 3, makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine typically involves the bromination of 1,3-dimethyl-2,3-dihydro-1H-perimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated perimidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or primary amines in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted perimidines with various functional groups.
- Oxidized derivatives such as quinones.
- Reduced perimidine derivatives with fewer bromine atoms.
Wissenschaftliche Forschungsanwendungen
6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets. The bromine atoms and the perimidine ring can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6,7-Dichloro-1,3-dimethyl-2,3-dihydro-1H-perimidine: Similar structure but with chlorine atoms instead of bromine.
1,3-Dimethyl-2,3-dihydro-1H-perimidine: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
6,7-Dibromo-1,3-dimethyl-1H-perimidine: Similar but without the dihydro component, affecting its reactivity and stability.
Uniqueness: 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine is unique due to the presence of bromine atoms, which enhance its reactivity and potential for various chemical transformations. The combination of bromine and methyl groups also contributes to its distinct biological activities and applications in research and industry.
Eigenschaften
CAS-Nummer |
175794-09-9 |
|---|---|
Molekularformel |
C13H12Br2N2 |
Molekulargewicht |
356.06 g/mol |
IUPAC-Name |
6,7-dibromo-1,3-dimethyl-2H-perimidine |
InChI |
InChI=1S/C13H12Br2N2/c1-16-7-17(2)11-6-4-9(15)12-8(14)3-5-10(16)13(11)12/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
FBJIVNMATZKHCY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CN(C2=CC=C(C3=C(C=CC1=C23)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



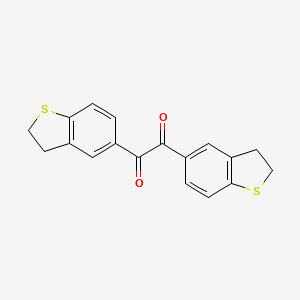
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
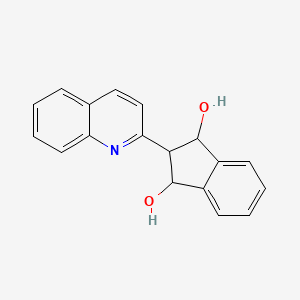
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
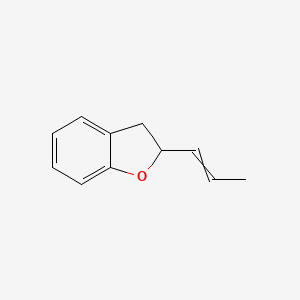
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
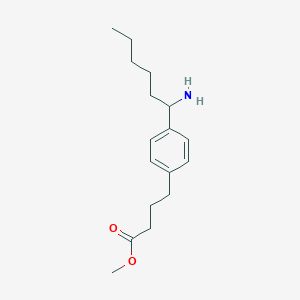
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)

